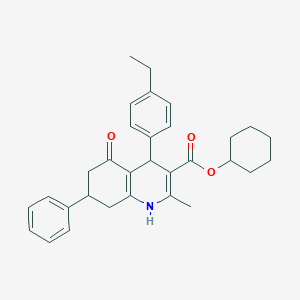![molecular formula C19H17BrN2O2 B404620 3-[5-(4-Bromphenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylnitril CAS No. 372085-64-8](/img/structure/B404620.png)
3-[5-(4-Bromphenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylnitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with various biological activities.
Medicine: Studies have investigated its potential therapeutic applications, including its use as a lead compound in drug discovery.
Vorbereitungsmethoden
The synthesis of 3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules .
Analyse Chemischer Reaktionen
3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile can be compared with other similar compounds, such as:
- 3-[5-(4-Chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile
- 3-[5-(4-Methylphenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring.
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-16-6-4-14(5-7-16)18-9-8-17(24-18)12-15(13-21)19(23)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGFFOHIVRURNQ-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404537.png)
![8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404539.png)
![4-(4-Iodophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404541.png)









![(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE](/img/structure/B404559.png)
![(E)-N-{4-[3-(5-METHYLFURAN-2-YL)-5-NITRO-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE](/img/structure/B404560.png)
